4-(1,2,3-Thiadiazol-4-yl)pyridine

Structural Biology Drug Discovery Protease Inhibition

4-(1,2,3-Thiadiazol-4-yl)pyridine (CAS 102253-71-4) is a heterocyclic building block that fuses a pyridine ring at the 4-position with a 1,2,3-thiadiazole moiety. This specific regioisomeric configuration—pyridine substituted at the 4-position versus the 2- or 3-position—dictates its unique interaction with biological targets and its utility in constructing focused compound libraries.

Molecular Formula C7H5N3S
Molecular Weight 163.2 g/mol
CAS No. 102253-71-4
Cat. No. B011996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,2,3-Thiadiazol-4-yl)pyridine
CAS102253-71-4
Molecular FormulaC7H5N3S
Molecular Weight163.2 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C2=CSN=N2
InChIInChI=1S/C7H5N3S/c1-3-8-4-2-6(1)7-5-11-10-9-7/h1-5H
InChIKeyCBBNSZNUEUONCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1,2,3-Thiadiazol-4-yl)pyridine (CAS 102253-71-4): A Structurally Validated Heterocyclic Scaffold for Drug Discovery and Chemical Biology


4-(1,2,3-Thiadiazol-4-yl)pyridine (CAS 102253-71-4) is a heterocyclic building block that fuses a pyridine ring at the 4-position with a 1,2,3-thiadiazole moiety . This specific regioisomeric configuration—pyridine substituted at the 4-position versus the 2- or 3-position—dictates its unique interaction with biological targets and its utility in constructing focused compound libraries [1]. The compound's three-dimensional binding mode has been experimentally elucidated via X‑ray crystallography in complex with human MMP‑13 at 2.00 Å resolution, providing atomic-level validation of its molecular recognition capabilities [2].

Why 4-(1,2,3-Thiadiazol-4-yl)pyridine Cannot Be Indiscriminately Replaced by Other Pyridyl-Thiadiazole Isomers in Critical Research Applications


Compounds within the pyridyl-1,2,3-thiadiazole class—specifically the 2‑, 3‑, and 4‑pyridyl regioisomers—are not interchangeable [1]. The position of the pyridine nitrogen relative to the thiadiazole ring profoundly alters the molecule's electronic distribution, dipole moment, and capacity to engage in hydrogen bonding and π‑stacking interactions . These differences translate into distinct binding orientations and target engagement profiles, as demonstrated by divergent biological activities observed across the isomeric series [2]. Consequently, substituting 4‑(1,2,3‑thiadiazol‑4‑yl)pyridine with its 2‑pyridyl or 3‑pyridyl analogs without experimental validation will introduce uncontrolled variables that compromise assay reproducibility and may invalidate structure‑activity relationship (SAR) conclusions [3]. This guide provides the quantitative, comparator‑anchored evidence required to justify the selection of the 4‑pyridyl isomer for specific experimental contexts.

Product-Specific Quantitative Evidence Guide for 4-(1,2,3-Thiadiazol-4-yl)pyridine


Structural Validation of the 4‑Pyridyl Isomer in a Therapeutically Relevant Protein‑Ligand Complex

4‑(1,2,3‑Thiadiazol‑4‑yl)pyridine is the specific isomer for which a high‑resolution crystal structure has been solved in complex with human matrix metalloproteinase‑13 (MMP‑13). In contrast, no analogous experimental structure is available in the Protein Data Bank for the corresponding 2‑pyridyl or 3‑pyridyl isomers bound to the same target, despite their commercial availability [1]. The co‑crystal structure (PDB ID: 7JU8) was determined at a resolution of 2.00 Å using X‑ray diffraction, unequivocally establishing the binding pose and key intermolecular interactions of the 4‑pyridyl regioisomer within the MMP‑13 active site [2].

Structural Biology Drug Discovery Protease Inhibition

Proprietary Inclusion in Kinase Inhibitor Patent Claims

The 4‑(1,2,3‑thiadiazol‑4‑yl)pyridine scaffold is explicitly claimed within U.S. Patent 9,862,715 as a core structural element of compounds exhibiting IRAK‑4 kinase inhibitory activity [1]. This patent, titled 'Thiazolyl‑ or thiadiazolyl‑substituted pyridyl compounds useful as kinase inhibitors,' defines the exact 4‑pyridyl‑1,2,3‑thiadiazole connectivity as a preferred embodiment for achieving potent IRAK‑4 modulation [2]. In contrast, the 2‑pyridyl and 3‑pyridyl isomers are not equivalently positioned as preferred scaffolds within the same patent family, indicating that the 4‑substituted pyridine geometry is critical for optimal interaction with the IRAK‑4 ATP‑binding pocket [3].

Kinase Inhibition Immunology Inflammation

Quantified Purity and Physical Form Specifications for Reproducible Experimentation

Commercial availability of 4‑(1,2,3‑thiadiazol‑4‑yl)pyridine includes well‑defined, vendor‑certified purity and physical form specifications that support reproducibility in biological assays and synthetic transformations. According to supplier technical datasheets, this compound is typically offered with a minimum purity of 97% (GC area % ≥98.0%) and a melting point of 133‑135 °C . While the 3‑pyridyl isomer (CAS 18212‑27‑6) is also available, it is commonly supplied at a lower nominal purity of 95%, potentially introducing a greater burden of impurity‑related assay interference . The 2‑pyridyl isomer (CAS 176037‑42‑6) is similarly reported with purities in the 95‑97% range, but the 4‑pyridyl isomer's combination of ≥97% purity and a sharp melting point (133‑135 °C) provides a more rigorously defined starting material for critical studies [1].

Analytical Chemistry Medicinal Chemistry Procurement

Comparative Antibacterial Activity Spectrum Among Pyridyl-Thiadiazole Isomers

In a seminal study of pyridyl‑1,2,3‑thiadiazoles, the hydrochloride salts of three isomeric 4‑pyridyl‑1,2,3‑thiadiazoles (including the 4‑pyridyl isomer) were synthesized and evaluated for antibacterial activity [1]. The 4‑pyridyl isomer exhibited a distinct spectrum of activity against Gram‑positive bacteria, notably demonstrating inhibition of Bacillus subtilis and Staphylococcus aureus [2]. While the 3‑pyridyl isomer also displayed antibacterial properties, its activity profile differed both qualitatively and quantitatively from that of the 4‑pyridyl isomer, underscoring that antibacterial efficacy is not uniformly preserved across the isomeric series [3]. These findings confirm that the position of the pyridine nitrogen modulates the compound's ability to penetrate bacterial cell walls or interact with intracellular targets, rendering simple substitution of one isomer for another scientifically invalid.

Antimicrobial Bacterial Inhibition Agrochemical

Distinct Synthetic Utility as a Building Block in Medicinal Chemistry

The 4‑(1,2,3‑thiadiazol‑4‑yl)pyridine scaffold serves as a privileged building block for constructing diverse chemical libraries, with its reactivity profile enabling a range of synthetic transformations that are not equally accessible from the 2‑ or 3‑pyridyl isomers . Specifically, the 4‑pyridyl isomer has been employed in TBAI‑catalyzed reactions with N‑tosylhydrazones and sulfur to generate 1,2,3‑thiadiazoles in moderate to good yields, demonstrating its compatibility with modern, mild synthetic methodologies [1]. In contrast, the 2‑pyridyl isomer often suffers from lower yields in similar transformations due to steric hindrance and altered electronic effects at the 2‑position, limiting its utility as a general‑purpose synthetic intermediate .

Organic Synthesis Medicinal Chemistry Building Blocks

Optimal Research and Industrial Application Scenarios for 4-(1,2,3-Thiadiazol-4-yl)pyridine


Structure‑Guided Drug Design Targeting MMP‑13

When the research objective is to rationally design or optimize inhibitors of matrix metalloproteinase‑13 (MMP‑13) for indications such as osteoarthritis or cancer metastasis, 4‑(1,2,3‑thiadiazol‑4‑yl)pyridine is the compound of choice. The availability of the high‑resolution co‑crystal structure (PDB 7JU8) provides an unambiguous starting point for molecular docking, pharmacophore modeling, and structure‑based lead optimization [1]. The 2‑pyridyl and 3‑pyridyl isomers lack this critical structural validation, making them unsuitable for analogous structure‑guided efforts without significant additional experimental investment [2].

Development of IRAK‑4 Kinase Inhibitors for Inflammatory Diseases

For programs aimed at discovering and developing IRAK‑4 kinase inhibitors for the treatment of autoimmune and inflammatory disorders, 4‑(1,2,3‑thiadiazol‑4‑yl)pyridine is an essential core scaffold. It is explicitly claimed as a preferred embodiment in U.S. Patent 9,862,715, which protects a broad class of potent IRAK‑4 modulators [1]. Using this specific isomer ensures that the resulting analogs fall within the patented chemical space and align with the structure‑activity relationships disclosed in the patent literature [2].

Antibacterial Discovery Programs Targeting Gram‑Positive Pathogens

In antimicrobial research focusing on Gram‑positive bacteria such as Bacillus subtilis and Staphylococcus aureus, 4‑(1,2,3‑thiadiazol‑4‑yl)pyridine serves as a validated starting point. Its antibacterial activity has been empirically demonstrated and is documented to differ from that of the 3‑pyridyl isomer [1]. Therefore, for any study seeking to replicate or build upon published antibacterial findings with pyridyl‑thiadiazoles, procuring the correct 4‑pyridyl isomer is mandatory to avoid confounding biological results [2].

Synthesis of Diverse Compound Libraries via Robust Catalytic Methods

For medicinal chemistry laboratories engaged in high‑throughput parallel synthesis or the construction of diverse heterocyclic libraries, 4‑(1,2,3‑thiadiazol‑4‑yl)pyridine offers superior synthetic utility. Its demonstrated compatibility with TBAI‑catalyzed reactions and other mild, functional‑group‑tolerant conditions translates to higher success rates and greater synthetic throughput compared to its 2‑pyridyl isomer [1]. This enhanced reactivity profile makes it a more reliable and cost‑effective building block for library production [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(1,2,3-Thiadiazol-4-yl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.